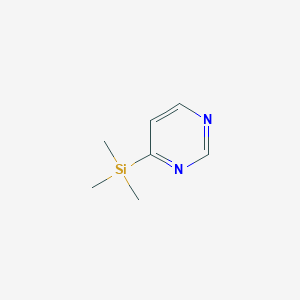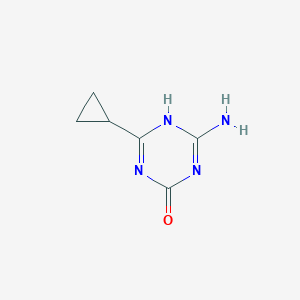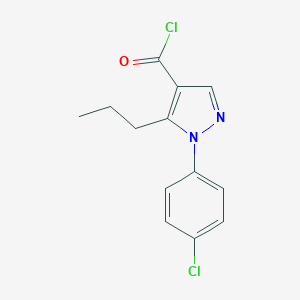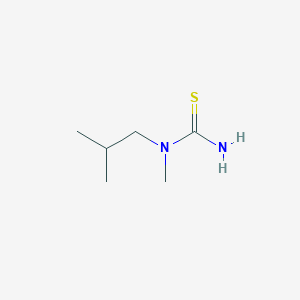
n-Methyl-n-(2-methylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-n-(2-methylpropyl)thiourea, also known as MMPT, is a chemical compound that has been widely used in scientific research. MMPT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of n-Methyl-n-(2-methylpropyl)thiourea is not fully understood. However, it is believed that n-Methyl-n-(2-methylpropyl)thiourea binds to metal ions and forms stable complexes. These complexes can then interact with proteins and other biomolecules, leading to changes in their function.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-n-(2-methylpropyl)thiourea has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to chelate metal ions. This property has been used to study the role of metal ions in biological systems. n-Methyl-n-(2-methylpropyl)thiourea has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using n-Methyl-n-(2-methylpropyl)thiourea in lab experiments is its ability to bind to metal ions. This property makes it useful in studying the role of metal ions in biological systems. However, one limitation of using n-Methyl-n-(2-methylpropyl)thiourea is its potential toxicity. n-Methyl-n-(2-methylpropyl)thiourea has been shown to be toxic to some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of n-Methyl-n-(2-methylpropyl)thiourea. One potential direction is the development of n-Methyl-n-(2-methylpropyl)thiourea-based therapies for oxidative stress-related diseases. Another potential direction is the study of the role of metal ions in neurodegenerative diseases, such as Alzheimer's disease. Additionally, n-Methyl-n-(2-methylpropyl)thiourea could be used to study the role of metal ions in cancer biology. Overall, n-Methyl-n-(2-methylpropyl)thiourea is a versatile compound that has many potential applications in scientific research.
Métodos De Síntesis
N-Methyl-n-(2-methylpropyl)thiourea can be synthesized using a variety of methods. One common method is the reaction of 2-methylpropylamine with carbon disulfide to form 2-methylpropylammonium dithiocarbamate. This compound is then reacted with methyl iodide to form n-Methyl-n-(2-methylpropyl)thiourea.
Aplicaciones Científicas De Investigación
N-Methyl-n-(2-methylpropyl)thiourea has been used in a variety of scientific research studies. One of the most common applications of n-Methyl-n-(2-methylpropyl)thiourea is in the study of metal ion binding. n-Methyl-n-(2-methylpropyl)thiourea has been shown to bind to metal ions such as copper, zinc, and nickel. This property has been used to study the role of metal ions in biological systems.
Propiedades
Número CAS |
190661-65-5 |
|---|---|
Nombre del producto |
n-Methyl-n-(2-methylpropyl)thiourea |
Fórmula molecular |
C6H14N2S |
Peso molecular |
146.26 g/mol |
Nombre IUPAC |
1-methyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C6H14N2S/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3,(H2,7,9) |
Clave InChI |
UHAYXPZCWOJRLV-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C)C(=S)N |
SMILES canónico |
CC(C)CN(C)C(=S)N |
Sinónimos |
Thiourea, N-methyl-N-(2-methylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
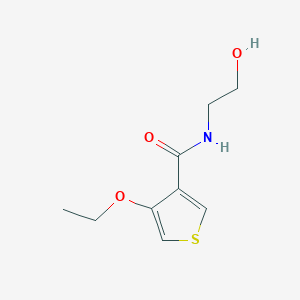
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
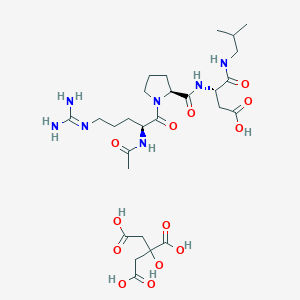
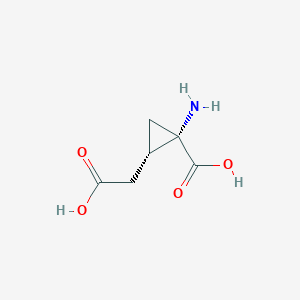
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)

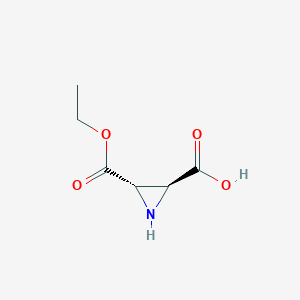
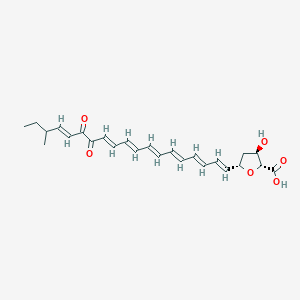
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)

